molecular formula C45H71N11O14S2 B195041 Atosiban acetate CAS No. 914453-95-5

Atosiban acetate

Cat. No.: B195041
CAS No.: 914453-95-5
M. Wt: 1054.2 g/mol
InChI Key: SVDWBHHCPXTODI-MHZXAHMBSA-N
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Mechanism of Action

Target of Action

Atosiban acetate primarily targets the oxytocin receptors . Oxytocin is a hormone that plays a crucial role in initiating contractions of the womb . By acting as an antagonist to this hormone, this compound can effectively block the action of oxytocin .

Mode of Action

This compound is a synthetic peptide oxytocin antagonist . It works by inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction with its targets leads to a reduction in the frequency of uterine contractions, thereby delaying pre-term birth in adult females .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the oxytocin-mediated release of inositol trisphosphate . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, this compound suppresses the oxytocin-mediated release of prostaglandin E (PGE) and prostaglandin F (PGF) from the decidua .

Pharmacokinetics

It is known that this compound is administered intravenously . In patients with impaired hepatic function, Atosiban should be used with caution .

Result of Action

The primary result of this compound’s action is the reduction of uterine contractions, which helps to delay pre-term birth in adult females . By blocking the action of oxytocin, this compound prevents contractions and causes the womb to relax .

Action Environment

It is known that this compound is used to delay birth in adult women who are 24 to 33 weeks pregnant, when they show signs that they may give birth pre-term . These signs include regular contractions lasting at least 30 seconds at a rate of at least four every 30 minutes, and dilation of the cervix of 1 to 3 cm and an effacement of 50% or more . In addition, the baby must have a normal heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

RW22164 (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of RW22164 (acetate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

RW22164 (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RW22164 (acetate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Desamino-oxytocin: Another analogue of oxytocin with similar receptor antagonistic properties.

    Vasopressin antagonists: Compounds like conivaptan and tolvaptan that inhibit vasopressin receptors.

Uniqueness

RW22164 (acetate) is unique due to its dual antagonistic activity on both oxytocin and vasopressin receptors. This dual activity makes it particularly effective as a tocolytic agent, providing a broader range of inhibition compared to compounds that target only one receptor type .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-MHZXAHMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238569
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1054.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-95-5
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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